molecular formula C23H25N5O6S2 B2437148 (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 610754-90-0

(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B2437148
CAS No.: 610754-90-0
M. Wt: 531.6
InChI Key: ZSJDOSULMKQUQW-VBKFSLOCSA-N
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Description

(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C23H25N5O6S2 and its molecular weight is 531.6. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[1-[3-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O6S2/c1-3-34-18(29)13-15-20(30)24-7-9-26(15)19-14(21(31)27-8-5-4-6-17(27)25-19)12-16-22(32)28(10-11-33-2)23(35)36-16/h4-6,8,12,15H,3,7,9-11,13H2,1-2H3,(H,24,30)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJDOSULMKQUQW-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity:

  • Thiazolidinone moiety : Known for various pharmacological activities, including anti-inflammatory and anti-cancer properties.
  • Pyrido[1,2-a]pyrimidine ring : Associated with inhibition of various enzymes and receptors.

Antimicrobial Activity

Research has indicated that compounds similar to (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
4-Oxo-thiazolidine derivativesAntimicrobial
Quinazolinone derivativesAntituberculosis

Antitumor Activity

The compound has been evaluated for its antitumor activity. Studies suggest that derivatives containing thiazolidine or pyrimidine rings can inhibit tumor cell proliferation:

  • Mechanism : Inhibition of myeloperoxidase (MPO), an enzyme implicated in tumor progression.
  • Case Study : A derivative showcased a 70% inhibition rate against specific cancer cell lines in vitro .

Neuroprotective Effects

Preliminary studies have shown that similar compounds can exhibit neuroprotective effects:

StudyFindingsReference
Neuroprotection in ischemic modelsReduced neuronal death
Anticonvulsant properties in animal modelsSignificant seizure reduction

The biological activity of (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as MPO, affecting oxidative stress pathways.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The thiazolidine moiety contributes to the compound's ability to scavenge free radicals.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate. For instance, derivatives of thiazolidinones have shown significant efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Activity

The compound has been investigated for its potential as an anti-inflammatory agent. Similar thiazolidinone derivatives have demonstrated inhibitory effects on pro-inflammatory cytokines, suggesting that (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate may act on pathways involving cyclooxygenase or lipoxygenase enzymes, which are critical in the inflammatory response .

Anticancer Potential

Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the pyrimidine and piperazine rings may enhance interactions with DNA or RNA, leading to inhibition of cell proliferation. Molecular docking studies have suggested that these compounds can bind effectively to targets involved in cancer cell signaling pathways .

Synthesis and Characterization

The synthesis of (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-y)acetate involves multi-step reactions typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a related thiazolidinone derivative against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results indicated significant zones of inhibition compared to control samples, supporting the potential application of (Z)-ethyl 2-(1-(3...acetate as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that a thiazolidinone derivative inhibited the production of TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS). This suggests that compounds like (Z)-ethyl 2-(1-(3...acetate could be developed into therapeutic agents for inflammatory diseases .

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